molecular formula C8H10FN B3042003 N-(2-fluoroethyl)aniline CAS No. 459-40-5

N-(2-fluoroethyl)aniline

Cat. No.: B3042003
CAS No.: 459-40-5
M. Wt: 139.17 g/mol
InChI Key: FTPHSZHORWIRPP-UHFFFAOYSA-N
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Description

N-(2-Fluoroethyl)aniline: is an organic compound with the molecular formula C8H10FN . It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 2-fluoroethyl group.

Properties

IUPAC Name

N-(2-fluoroethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPHSZHORWIRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Fluoroethyl)aniline can be synthesized through several methods. One common method involves the reaction of aniline with 2-fluoroethanol in the presence of a catalyst such as bis[dichloro(pentamethylcyclopentadienyl)iridium(III)] and sodium bicarbonate in tert-amyl alcohol. The reaction is carried out under an inert atmosphere at 100°C for 24 hours, yielding the desired product with a 79% yield .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluoroethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(2-fluoroethyl)aniline involves its interaction with various molecular targets. The fluoroethyl group can enhance the compound’s ability to interact with specific enzymes or receptors, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • 2-Fluoroaniline
  • N-Methyl-2-fluoroaniline
  • N-Ethyl-2-fluoroaniline

Comparison: N-(2-Fluoroethyl)aniline is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

N-(2-Fluoroethyl)aniline is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer properties and effects on various biological pathways. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a fluoroethyl group attached to an aniline moiety. This structural feature is significant as it influences the compound's reactivity and biological interactions.

  • Chemical Formula : C8H10FN
  • Molecular Weight : 155.17 g/mol
  • CAS Number : 118389-62-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. One notable study evaluated a related compound that demonstrated cytotoxicity against glioblastoma cell lines.

Case Study: Cytotoxicity Against U87 Glioblastoma Cells

A derivative of this compound was tested for its anticancer activity against U87 glioblastoma cells. The results were as follows:

Compound NameIC50 (μM)Cell Line
N-(2-fluoroethyl)-N-methylaniline45.2 ± 13.0U87 glioblastoma

The IC50 value indicates the concentration required to inhibit cell growth by 50%, suggesting that this compound has significant cytotoxic effects against cancer cells compared to standard chemotherapeutics like doxorubicin (IC50 = 0.31 μM) .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cancer progression .
  • Apoptosis Induction : Flow cytometry results indicated that certain derivatives accelerate apoptosis in cancer cell lines, suggesting that they may trigger programmed cell death in malignancies .

Pharmacokinetics and Biodistribution

The pharmacokinetic profile of this compound derivatives has been explored through biodistribution studies using PET imaging techniques. These studies revealed significant uptake in tumor tissues, indicating potential for targeted cancer therapy.

Biodistribution Study Results

Organ/TissueUptake (% ID/g)
TumorHigh
LiverModerate
KidneysModerate
Small IntestineHigh

These findings suggest that derivatives of this compound could serve as effective radiotracers for imaging and therapeutic applications in oncology .

Inhibition Studies

In addition to anticancer activity, this compound has been investigated for its inhibitory effects on various transporters and enzymes:

  • Human Concentrative Nucleoside Transporter 2 (hCNT2) : Substituted derivatives showed enhanced inhibition of hCNT2, which is critical for nucleoside transport in cells .

Inhibition Data

Target Enzyme/TransporterIC50 (μM)
hCNT20.062

This level of inhibition suggests potential applications in modulating nucleoside uptake in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluoroethyl)aniline
Reactant of Route 2
Reactant of Route 2
N-(2-fluoroethyl)aniline

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